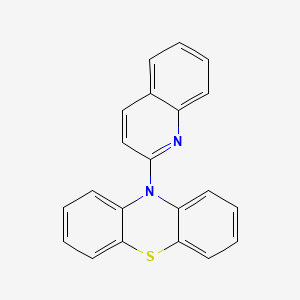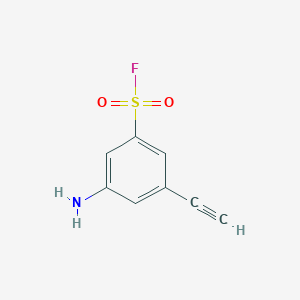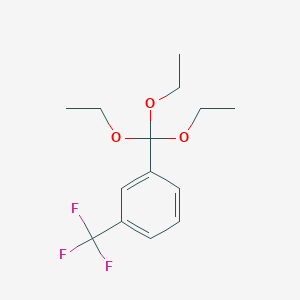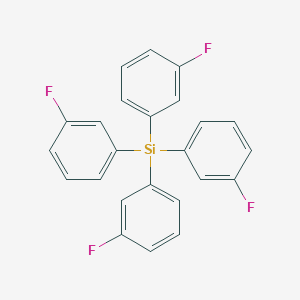
2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound characterized by its unique structure, which includes a hydroxymethylene group and three methoxy groups attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multiple steps. One common method starts with the preparation of the naphthalenone core, followed by the introduction of the hydroxymethylene and methoxy groups. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated naphthalenone derivative.
Scientific Research Applications
2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone exerts its effects involves interactions with various molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylene-3-oxoquinuclidines: These compounds share the hydroxymethylene group but have a different core structure.
2,2-Dimethyl-2H-chromenes: These compounds have a similar methoxy substitution pattern but differ in the core ring system.
Uniqueness
What sets 2-(Hydroxymethylene)-5,6,7-trimethoxy-3,4-dihydro-1(2H)-naphthalenone apart is its unique combination of functional groups and the specific arrangement of these groups on the naphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57897-17-3 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(2E)-2-(hydroxymethylidene)-5,6,7-trimethoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C14H16O5/c1-17-11-6-10-9(13(18-2)14(11)19-3)5-4-8(7-15)12(10)16/h6-7,15H,4-5H2,1-3H3/b8-7+ |
InChI Key |
BEELZDOKCQWLQZ-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C(=C2CC/C(=C\O)/C(=O)C2=C1)OC)OC |
Canonical SMILES |
COC1=C(C(=C2CCC(=CO)C(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)



![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)



![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)

